Celestone

Description

Properties

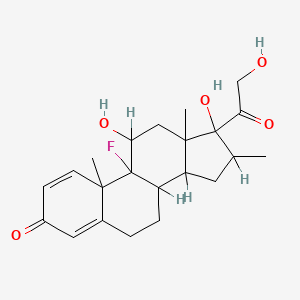

IUPAC Name |

9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-44-9 | |

| Record name | betamethasone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Celestone (Betamethasone) Cellular Signaling in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms and cellular signaling pathways through which Celestone (betamethasone), a potent synthetic glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects on the immune system.

Core Mechanism: The Glucocorticoid Receptor Pathway

Betamethasone, a lipophilic molecule, passively diffuses across the cell membrane of immune cells.[1] In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex.[1][2][3] This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus.[1][4] Once in the nucleus, the activated betamethasone-GR complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.[5]

References

- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 2. What is the mechanism of Betamethasone Benzoate? [synapse.patsnap.com]

- 3. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of Betamethasone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of betamethasone to the glucocorticoid receptor (GR). It includes quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathway and experimental workflows.

Quantitative Binding Affinity Data

Betamethasone is a potent synthetic glucocorticoid that exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor.[1] The affinity of this binding is a critical determinant of its potency. The following tables summarize the available quantitative data for the binding affinity of betamethasone and related glucocorticoids to the GR.

Table 1: Binding Affinity of Betamethasone and its Derivatives for the Glucocorticoid Receptor

| Compound | Binding Affinity (kcal/mol) | Assay Method | Cell/System | Reference |

| Betamethasone Dipropionate | -12.53 to -10.11 | Molecular Docking | Human Glucocorticoid Receptor (PDB: 1M2Z) | [2] |

Note: Binding affinity from molecular docking studies is a computational estimate.

Table 2: IC50 and EC50 Values for Glucocorticoids in Functional Assays

| Compound | IC50 (M) | EC50 (M) | Assay | Cell Line | Reference |

| Betamethasone | - | - | - | - | - |

| Dexamethasone | 0.5 x 10-9 | 2.2 x 10-9 | Inhibition of GM-CSF release | A549 | [3][4] |

| Dexamethasone | - | 3.6 x 10-8 | Induction of β2-receptor transcription | A549 | [3][4] |

| Fluticasone Propionate | - | 1.8 x 10-11 | Inhibition of GM-CSF release | A549 | [3] |

| Fluticasone Propionate | - | 9.8 x 10-10 | Induction of β2-receptor transcription | A549 | [3] |

| Budesonide | - | 5.0 x 10-11 | Inhibition of GM-CSF release | A549 | [3] |

| Budesonide | - | 1.1 x 10-9 | Induction of β2-receptor transcription | A549 | [3] |

IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values from functional assays reflect the potency of a compound in a biological response, which is related to its receptor binding affinity.

Table 3: Comparative Binding Affinity of Glucocorticoids

| Compound | Relative Binding Affinity (vs. Dexamethasone=100) | Reference |

| Fluticasone Propionate | 1910 | [5] |

| Budesonide | 855 | [5] |

| Triamcinolone Acetonide | ~400 | [5] |

Note: One study noted that there were no significant differences in the binding affinity of betamethasone and its esterified derivatives between human and rat glucocorticoid receptors.[6]

Glucocorticoid Receptor Signaling Pathway

The binding of betamethasone to the cytoplasmic glucocorticoid receptor initiates a signaling cascade that ultimately modulates gene expression.

Experimental Protocols

The binding affinity of betamethasone to the glucocorticoid receptor can be determined using several in vitro methods. The two most common techniques are the Radioligand Binding Assay and the Fluorescence Polarization Assay.

This assay is considered the gold standard for quantifying the affinity of a ligand for its receptor.[5] It measures the ability of an unlabeled test compound (e.g., betamethasone) to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the GR.

Detailed Methodology:

-

Receptor Preparation:

-

Incubation:

-

In a series of tubes or a microplate, incubate a fixed amount of the receptor preparation with a constant concentration of the radioligand (e.g., [3H]dexamethasone).

-

Add varying concentrations of the unlabeled competitor (betamethasone).

-

Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled reference steroid like dexamethasone).

-

-

Equilibrium:

-

Incubate the mixture for a sufficient time at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand. Common methods include:

-

Dextran-coated charcoal: The charcoal adsorbs the free radioligand. After centrifugation, the supernatant containing the receptor-bound radioligand is collected.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters, which trap the receptor-bound radioligand.

-

-

-

Quantification:

-

Measure the radioactivity of the supernatant or the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Calculate the equilibrium dissociation constant (Ki) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

This is a homogeneous assay that measures the binding of a fluorescently labeled glucocorticoid ligand to the GR. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger GR protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A competitor compound like betamethasone will displace the fluorescent ligand, causing a decrease in polarization.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified human recombinant full-length glucocorticoid receptor.

-

Prepare a solution of a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).

-

Prepare serial dilutions of the test compound (betamethasone) in an appropriate assay buffer.

-

-

Assay Setup:

-

In a microplate, add the serially diluted test compound.

-

Add a fixed concentration of the fluorescently labeled glucocorticoid to each well.

-

Initiate the binding reaction by adding a fixed concentration of the purified glucocorticoid receptor to each well.

-

Include control wells for 0% competition (fluorescent ligand and receptor only) and 100% competition (fluorescent ligand, receptor, and a high concentration of a known potent unlabeled glucocorticoid like dexamethasone).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) in the dark to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a suitable plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The data is typically plotted as fluorescence polarization values versus the logarithm of the competitor concentration.

-

The IC50 value is determined from the resulting competition curve, representing the concentration of the test compound that causes a 50% decrease in the maximum fluorescence polarization signal.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Anti-Inflammatory Mechanisms of Betamethasone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betamethasone is a potent synthetic glucocorticoid renowned for its significant anti-inflammatory and immunosuppressive activities.[1][2] Its therapeutic efficacy stems from its ability to modulate gene expression at the molecular level, primarily through its interaction with the glucocorticoid receptor (GR).[3][4] Upon binding, the activated betamethasone-GR complex translocates to the nucleus and exerts its effects via two principal mechanisms: transactivation and transrepression .[1][5]

Transactivation involves the direct binding of GR homodimers to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[6][7] A key example is the upregulation of Annexin-1 (also known as Lipocortin-1), which inhibits phospholipase A2 (PLA2), thereby blocking the arachidonic acid cascade and the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][3][7]

Transrepression , considered the major driver of its anti-inflammatory effects, does not involve direct GR-DNA binding.[8][9] Instead, the monomeric betamethasone-GR complex physically interacts with and inhibits key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][6] This protein-protein interaction prevents their binding to DNA, thereby suppressing the expression of a multitude of inflammatory genes, including cytokines, chemokines, adhesion molecules, and enzymes like COX-2.[1][7][10] This guide provides an in-depth exploration of these molecular pathways, supported by signaling diagrams and summaries of relevant experimental methodologies.

Core Mechanism of Glucocorticoid Receptor (GR) Activation

The anti-inflammatory cascade is initiated by the passive diffusion of the lipophilic betamethasone molecule across the cell membrane into the cytoplasm.[3] Here, it binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex. This binding event induces a conformational change in the GR, causing its dissociation from the complex and the formation of an activated betamethasone-GR complex.[3] This activated complex then rapidly translocates into the nucleus, where it acts as a ligand-dependent transcription factor to modulate gene expression.[1][7]

Transrepression: Inhibition of Pro-Inflammatory Transcription Factors

Transrepression is the primary mechanism by which betamethasone exerts its broad anti-inflammatory effects.[6][9] It involves the suppression of pro-inflammatory gene transcription through the interference of the activated GR with other transcription factors.

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of cytokines, chemokines, and adhesion molecules.[7][11] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. The activated betamethasone-GR complex physically binds to NF-κB, preventing it from binding to its DNA response elements and thereby blocking the transcription of inflammatory genes.[6][7][12]

References

- 1. nbinno.com [nbinno.com]

- 2. Facebook [cancer.gov]

- 3. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 4. What is Betamethasone used for? [synapse.patsnap.com]

- 5. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 8. Anti-inflammatory actions of glucocorticoids: molecular mechanisms. | Semantic Scholar [semanticscholar.org]

- 9. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of anti-inflammatory action of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Immunosuppressive Effects of Celestone (Betamethasone) on T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celestone, the brand name for the synthetic glucocorticoid betamethasone, is a potent anti-inflammatory and immunosuppressive agent. Its therapeutic efficacy in a range of autoimmune and inflammatory disorders is largely attributed to its profound impact on the adaptive immune system, particularly on T-lymphocyte activation and function. This technical guide provides a comprehensive overview of the mechanisms by which betamethasone exerts its immunosuppressive effects on T-cells. It includes a summary of quantitative data on the inhibition of T-cell proliferation and cytokine production, detailed experimental protocols for assessing these effects, and diagrams of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.

Introduction

T-lymphocytes are central players in the orchestration of adaptive immune responses. Upon activation, they proliferate and differentiate into effector cells that mediate pathogen clearance and tumor surveillance. However, dysregulated T-cell activation can lead to autoimmune diseases and chronic inflammation. Glucocorticoids, such as betamethasone, are a cornerstone in the management of these conditions due to their ability to potently suppress T-cell-mediated immunity.[1]

Betamethasone, a long-acting glucocorticoid, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[1] This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes. The primary mechanisms of its immunosuppressive action on T-cells involve the inhibition of key transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical for the expression of pro-inflammatory cytokines and molecules essential for T-cell activation and proliferation.[1]

Quantitative Effects on T-Cell Function

Table 1: Inhibitory Effects of Dexamethasone on T-Cell Proliferation

| Cell Type | Stimulant | Assay | IC50 (M) | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A (Con-A) | [³H]-Thymidine incorporation | > 10⁻⁶ (in corticosteroid-resistant RA patients) | [2][3] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | Not specified | Significantly decreased by IL-10 | [4] |

Note: Data for dexamethasone is presented as a proxy for betamethasone's effects. The IC50 can vary depending on the specific T-cell population, activation stimulus, and experimental conditions.

Table 2: Inhibition of T-Cell Cytokine Production by Dexamethasone

| Cytokine | Cell Type | Stimulant | Dexamethasone Concentration | Percent Inhibition | Reference |

| IL-2 | Human PBMCs | MT103 + Target Cells | 1-3 x 10⁻⁷ M | ~71% (3.5-fold reduction) | [5] |

| IFN-γ | Human PBMCs | MT103 + Target Cells | 1-3 x 10⁻⁷ M | ~47% (1.9-fold reduction) | [5] |

| IFN-γ | Human PBMCs from COVID-19 patients | CD3/CD28 antibodies | 1.2 µg/mL | 58-61% reduction in IFN-γ production | [6] |

| IL-2 | Canine Whole Blood | Not specified | 10 µg/mL | Significant reduction (qRT-PCR) | [7] |

| IFN-γ | Canine Whole Blood | Not specified | 10 µg/mL | Concentration-dependent suppression | [7] |

Note: The percentage of inhibition is an approximation based on the reported fold reduction or is stated as observed in the referenced study. The exact values can be influenced by the donor variability and specific experimental setup.

Key Signaling Pathways Modulated by Betamethasone

The immunosuppressive effects of betamethasone on T-cell activation are primarily mediated through the glucocorticoid receptor, which interferes with pro-inflammatory signaling pathways.

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor Signaling Pathway.

Inhibition of NF-κB and AP-1 Signaling

Caption: Inhibition of NF-κB and AP-1 Signaling by Glucocorticoids.

Experimental Protocols

Isolation of T-Cells from Mouse Spleen

This protocol describes the isolation of T-lymphocytes from a mouse spleen for subsequent in vitro assays.[8][9][10][11]

Materials:

-

70% Ethanol

-

Sterile dissection tools

-

70 µm cell strainer

-

50 mL conical tubes

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)

-

T-cell enrichment kit (e.g., magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Euthanize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

-

Sterilize the mouse abdomen with 70% ethanol.

-

Aseptically remove the spleen and place it in a petri dish containing cold RPMI 1640 medium.

-

Gently mash the spleen through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a sterile syringe.

-

Wash the strainer with RPMI 1640 medium to collect the remaining cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 5 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.

-

Add 20 mL of RPMI 1640 medium to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the splenocyte pellet in PBS.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Proceed with T-cell enrichment using a commercially available kit according to the manufacturer's instructions.

CFSE-Based T-Cell Proliferation Assay

This assay measures T-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.

Materials:

-

Isolated T-cells

-

Complete RPMI 1640 medium

-

CFSE staining solution (5 mM stock in DMSO)

-

PBS

-

Anti-CD3 and anti-CD28 antibodies (for T-cell activation)

-

Betamethasone (or other glucocorticoids) at various concentrations

-

96-well round-bottom culture plates

-

Flow cytometer

Procedure:

-

Adjust the concentration of isolated T-cells to 1 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Mix immediately by vortexing.

-

Incubate for 10 minutes at 37°C in the dark.

-

Quench the staining by adding 5 volumes of cold complete RPMI 1640 medium.

-

Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete RPMI 1640 medium.

-

Resuspend the CFSE-labeled T-cells in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) for at least 2 hours at 37°C. Wash the wells with PBS.

-

Add 100 µL of the CFSE-labeled T-cell suspension to each well.

-

Add 100 µL of complete RPMI 1640 medium containing anti-CD28 antibody (e.g., 1-2 µg/mL) and the desired concentrations of betamethasone (or vehicle control).

-

Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and analyze by flow cytometry. Proliferation is measured by the appearance of distinct peaks of decreasing fluorescence intensity, each representing a cell division.

References

- 1. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IL-10 synergizes with dexamethasone in inhibiting human T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of dexamethasone on polyclonal T cell activation and redirected target cell lysis as induced by a CD19/CD3-bispecific single-chain antibody construct - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro–Administered Dexamethasone Suppresses T Cell Function With Reversal by Interleukin-7 in Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of cyclosporine and dexamethasone on canine T cell expression of interleukin-2 and interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. T cell purification and activation [protocols.io]

- 9. Isolation and enrichment of mouse splenic T cells for ex vivo and in vivo T cell receptor stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and enrichment of mouse splenic T cells for ex vivo and in vivo T cell receptor stimulation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and Activation of Murine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Genomic Effects of Betamethasone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational research on the genomic effects of betamethasone, a potent synthetic glucocorticoid. This document provides a comprehensive overview of its mechanism of action, impact on gene expression, and the intricate signaling pathways it modulates. Detailed experimental protocols and structured quantitative data are presented to facilitate understanding and replication of key findings in the field.

Mechanism of Action: A Genomic Perspective

Betamethasone, like other glucocorticoids, exerts its profound anti-inflammatory and immunosuppressive effects primarily through genomic pathways.[1][2] Its lipophilic nature allows it to readily diffuse across the cell membrane and bind to the cytoplasmic glucocorticoid receptor (GR).[1] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[1]

Once in the nucleus, the betamethasone-GR complex acts as a ligand-activated transcription factor.[1][2] It can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][2] This binding typically leads to the upregulation of anti-inflammatory proteins. A key example is the increased expression of lipocortin-1 (also known as annexin A1), which inhibits phospholipase A2, a crucial enzyme in the inflammatory cascade that produces prostaglandins and leukotrienes.[1]

-

Transrepression: The GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][4][5] This interference prevents these pro-inflammatory transcription factors from binding to their respective DNA response elements and driving the expression of cytokines, chemokines, and adhesion molecules.[4]

These genomic actions result in a dual effect of suppressing inflammation by downregulating pro-inflammatory mediators and upregulating anti-inflammatory proteins.[1]

Key Signaling Pathways Modulated by Betamethasone

Betamethasone influences several critical signaling pathways to orchestrate its therapeutic effects. The most well-documented of these are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3][5] Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes.[6] Betamethasone, through the activated GR, interferes with this pathway primarily through transrepression. The GR can directly interact with NF-κB subunits, preventing their transcriptional activity.[3][5]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including ERK, JNK, and p38 MAPK, are involved in cellular responses to a variety of stimuli and play a role in inflammation.[8] Glucocorticoids can inhibit MAPK signaling, which contributes to their anti-inflammatory effects.[9] One mechanism for this inhibition is the induction of MAPK Phosphatase-1 (MKP-1), a protein that dephosphorylates and inactivates MAPKs.[9][10] By increasing the expression of MKP-1, betamethasone can effectively dampen the pro-inflammatory signals transmitted through the MAPK cascades.[9]

Quantitative Analysis of Betamethasone-Regulated Gene Expression

Transcriptomic studies, such as RNA sequencing (RNA-Seq) and microarray analysis, have been instrumental in identifying genes whose expression is significantly altered by betamethasone treatment. A study by Vettorazzi et al. on fetal rat lung mesenchymal fibroblasts provides a clear example of these genomic effects.[11]

Table 1: Differentially Expressed Genes in Fetal Rat Lung Fibroblasts Following Betamethasone Treatment

| Gene Symbol | Regulation | Fold Change | Function/Pathway |

| Upregulated Genes | |||

| Tgm2 | Up | 17.1 | Cell proliferation, cytoskeletal/cell matrix remodeling |

| Crispld2 | Up | 12.9 | Lung development |

| Kdr | Up | 29.7 | Angiogenesis |

| Nov | Up | 4.7 | Cell proliferation |

| Hif3a | Up | 5.0 | Hypoxia response |

| Srgap3 | Up | 2.8 | GTPase activating protein |

| Aspa | Up | 2.5 | Aspartoacylase |

| Timp3 | Up | 2.4 | Matrix metalloproteinase inhibitor |

| Downregulated Genes | |||

| Has2 | Down | 3.3 | Hyaluronan synthesis |

| Plk2 | Down | Not specified | Cell cycle regulation |

Data sourced from Vettorazzi et al. (2019).[11] Fold change is relative to vehicle-treated control cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline representative protocols for RNA-Seq and ChIP-Seq, synthesized from best practices and details mentioned in studies of glucocorticoid action.

RNA Sequencing (RNA-Seq) Protocol for Gene Expression Analysis

This protocol outlines the key steps for analyzing differential gene expression in cells treated with betamethasone.

Methodology:

-

Cell Culture and Treatment: Primary cells (e.g., fetal rat lung fibroblasts) or cell lines are cultured under standard conditions.[11] Cells are then treated with a specific concentration of betamethasone (e.g., 1 µM) or a vehicle control (e.g., ethanol) for a defined period (e.g., 6 hours).[11]

-

RNA Extraction and Quality Control: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent). The integrity and concentration of the extracted RNA are assessed using a bioanalyzer to ensure high quality (e.g., RNA Integrity Number (RIN) > 8).

-

Library Preparation: mRNA is typically enriched from the total RNA population using oligo(dT) magnetic beads (poly-A selection). The purified mRNA is then fragmented and used as a template for first- and second-strand cDNA synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters. PCR amplification is performed to enrich the adapter-ligated library.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

-

Alignment: Reads are aligned to a reference genome using a splice-aware aligner (e.g., STAR).

-

Quantification: The number of reads mapping to each gene is counted.

-

Differential Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly differentially expressed between the betamethasone-treated and control groups.[12] A false discovery rate (FDR) cutoff (e.g., < 0.05) and a fold-change threshold (e.g., > 1.5 or 2) are typically applied to identify significant changes.[11]

-

-

Validation: The expression changes of a subset of genes are often validated using an independent method, such as quantitative real-time PCR (qRT-PCR).[11][13][14]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Protocol for GR Binding Site Identification

This protocol details the steps to identify the genomic regions where the betamethasone-activated GR binds.

Methodology:

-

Cell Treatment and Crosslinking: Cells are treated with betamethasone to induce GR nuclear translocation and binding to DNA.[15] Protein-DNA complexes are then cross-linked in situ using formaldehyde.[15]

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.[15]

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the GR, which binds to the GR-DNA complexes.[15][16] These antibody-GR-DNA complexes are then captured using protein A/G-conjugated magnetic beads.

-

Washing and Elution: The beads are washed extensively to remove non-specifically bound chromatin. The captured chromatin is then eluted from the beads.

-

Reverse Crosslinking and DNA Purification: The protein-DNA crosslinks are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for sequencing as described in the RNA-Seq protocol (end repair, A-tailing, adapter ligation, and PCR amplification). The resulting library is sequenced on a high-throughput platform.

-

Data Analysis:

-

Alignment: Sequencing reads are aligned to the reference genome.

-

Peak Calling: Algorithms (e.g., MACS2) are used to identify genomic regions with a significant enrichment of reads in the ChIP sample compared to a control (e.g., input DNA), indicating GR binding sites.[17]

-

Motif Analysis: The identified binding sites are analyzed for the presence of known DNA motifs, such as the GRE, to confirm direct GR binding.

-

Peak Annotation: The identified peaks are annotated to nearby genes to infer which genes are likely regulated by GR.

-

Conclusion

The genomic effects of betamethasone are central to its therapeutic efficacy. By binding to the glucocorticoid receptor and modulating the expression of a wide array of genes through transactivation and transrepression, betamethasone potently suppresses inflammation and modulates the immune response. Its influence on key signaling pathways, including NF-κB and MAPK, further underscores the complexity of its mechanism of action. The continued application of advanced genomic techniques, such as RNA-Seq and ChIP-Seq, will undoubtedly provide deeper insights into the precise molecular events orchestrated by this widely used corticosteroid, paving the way for the development of more targeted and effective anti-inflammatory therapies.

References

- 1. apexbt.com [apexbt.com]

- 2. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Gene expression is differently affected by pimecrolimus and betamethasone in lesional skin of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of the NF-κB-Mediated Transcription of Inflammatory Genes [frontiersin.org]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

- 9. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased Glucocorticoid Receptor β Alters Steroid Response in Glucocorticoid-insensitive Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Betamethasone-Regulated Target Genes and Cell Pathways in Fetal Rat Lung Mesenchymal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RNA-seq workflow: gene-level exploratory analysis and differential expression [master.bioconductor.org]

- 13. oaepublish.com [oaepublish.com]

- 14. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 16. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glucocorticoid Receptor‐Binding and Transcriptome Signature in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Celestone (Betamethasone) in Murine Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the in vivo administration of Celestone (betamethasone), a potent glucocorticoid, in murine models of arthritis. The following information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic efficacy of corticosteroids in inflammatory arthritis.

Overview and Mechanism of Action

This compound, with its active ingredient betamethasone, is a synthetic corticosteroid with powerful anti-inflammatory and immunosuppressive properties.[1] Its primary mechanism of action involves binding to glucocorticoid receptors, which then translocate to the nucleus to modulate the transcription of genes involved in inflammation.[1] This results in the suppression of pro-inflammatory cytokines and the inhibition of inflammatory cell migration, making it an effective agent for conditions like rheumatoid arthritis.[1][2]

Murine Models of Arthritis

Several murine models are utilized to study the pathophysiology of rheumatoid arthritis and to test potential therapeutics. The most common models include:

-

Collagen-Induced Arthritis (CIA): This is a widely used autoimmune model that shares immunological and pathological features with human rheumatoid arthritis.[3][4] It is induced by immunizing susceptible mouse strains with type II collagen.[5]

-

Carrageenan-Induced Arthritis: This model is used to study acute inflammation. Injection of carrageenan into the paw induces a rapid and reproducible inflammatory response characterized by edema.[6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data for the administration of betamethasone in a murine model of arthritis.

Table 1: Betamethasone Administration and Efficacy in Carrageenan-Induced Arthritis Model

| Parameter | Details | Reference |

| Mouse Strain | Male CD1 | [6] |

| Arthritis Induction | 3 mg/kg carrageenan injected into the sub-plantar area of the left hind paw | [6] |

| Drug Formulation | 0.1% w/w betamethasone gel | [6][7] |

| Dosage | 25 mg/kg | [6] |

| Administration Route | Topical | [6][7] |

| Treatment Protocol | Single administration 1 hour prior to carrageenan injection | [6] |

| Efficacy Endpoint | Paw Swelling (Edema) | [6][7] |

| Observed Effect | Statistically significant (p<0.05) reduction in paw swelling compared to untreated or drug-alone groups when combined with low-frequency ultrasound. | [6][7] |

Experimental Protocols

Protocol for Collagen-Induced Arthritis (CIA) in Mice

This protocol is a standard method for inducing a chronic, autoimmune arthritis model.

Materials:

-

Bovine or chicken type II collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

Syringes and needles (26-30G)

Procedure:

-

Preparation of Collagen Emulsion (Day 0):

-

Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

-

Prepare an emulsion by mixing the collagen solution with an equal volume of CFA. Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

-

-

Primary Immunization (Day 0):

-

Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Prepare a second emulsion of type II collagen with IFA (in a 1:1 ratio).

-

Administer a booster injection of 100 µL of the collagen-IFA emulsion at a different site near the base of the tail.

-

-

Monitoring of Arthritis:

-

Begin to visually score the mice for signs of arthritis starting from day 21.

-

Arthritis severity can be assessed using a clinical scoring system (see Table 2). Paw swelling can be measured using calipers.

-

Table 2: Clinical Arthritis Scoring System

| Score | Description |

| 0 | No evidence of erythema or swelling |

| 1 | Erythema and mild swelling confined to the tarsals or ankle or digits |

| 2 | Erythema and mild swelling extending from the ankle to the tarsals |

| 3 | Erythema and moderate swelling extending from the ankle to the metatarsal joints |

| 4 | Erythema and severe swelling encompassing the ankle, foot, and digits |

Each paw is scored, for a maximum possible score of 16 per mouse.

Protocol for Betamethasone Administration in a Murine Arthritis Model

This protocol is based on a study using a carrageenan-induced acute inflammation model.[6] Researchers should adapt this for their specific arthritis model (e.g., CIA) and experimental goals.

Materials:

-

This compound (Betamethasone) as a 0.1% w/w gel

-

Arthritic mice (e.g., from CIA protocol)

Procedure:

-

Preparation of Betamethasone:

-

Prepare a 0.1% w/w betamethasone gel formulation.

-

-

Administration:

-

For topical administration, apply a measured amount of the gel to the inflamed paw to achieve a dosage of 25 mg/kg.[6]

-

The timing of administration will depend on the study design (e.g., prophylactic, therapeutic). For therapeutic intervention in a CIA model, treatment would typically begin after the onset of clinical signs of arthritis.

-

-

Efficacy Assessment:

-

Paw Swelling: Measure the thickness of the inflamed paw using digital calipers before and at various time points after treatment.

-

Arthritis Score: Clinically score the severity of arthritis daily as described in Table 2.

-

Histopathology: At the end of the study, paws can be collected, fixed, decalcified, and sectioned for histological analysis of inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Collect blood samples to measure systemic inflammatory markers (e.g., cytokines like TNF-α, IL-1β, IL-6).

-

Visualizations

Signaling Pathway of Glucocorticoids

Caption: Glucocorticoid signaling pathway.

Experimental Workflow for CIA Model and Betamethasone Treatment

Caption: Workflow for CIA induction and treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of 6-week treatment with topical betamethasone dipropionate in patients with symptomatic hand osteoarthritis: A randomized double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced therapeutic anti-inflammatory effect of betamethasone upon topical administration with low frequency, low intensity (20 kHz, 100 mW/cm2) ultrasound exposure on carrageenan-induced arthritis in mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced therapeutic anti-inflammatory effect of betamethasone on topical administration with low-frequency, low-intensity (20 kHz, 100 mW/cm(2)) ultrasound exposure on carrageenan-induced arthritis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mouse paw edema. A new model for inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. animal.research.wvu.edu [animal.research.wvu.edu]

Application Notes and Protocols for Betamethasone-Induced Differentiation in Organoid Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone, a potent synthetic glucocorticoid, is a well-established inducer of cellular differentiation and maturation in various biological systems. Its application in three-dimensional (3D) organoid cultures provides a valuable tool for modeling organ development, studying disease pathogenesis, and screening for therapeutic compounds. These application notes provide detailed protocols for utilizing betamethasone to promote the differentiation of lung, intestinal, and liver organoids.

Glucocorticoids like betamethasone exert their effects by binding to the glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus, where it acts as a transcription factor to either activate or repress the expression of target genes. This modulation of gene expression triggers a cascade of signaling events that ultimately drive cellular differentiation and functional maturation.[1]

I. Betamethasone-Induced Differentiation of Lung Organoids

Application Note

Betamethasone is instrumental in promoting the maturation of lung organoids, particularly the differentiation of alveolar epithelial cells. Treatment with betamethasone upregulates the expression of genes crucial for lung function, including those encoding surfactant proteins and ion channels. This induced maturation mimics key aspects of late-stage fetal lung development.

Quantitative Data

The following table summarizes the typical changes in gene expression observed in lung organoids following treatment with a glucocorticoid like dexamethasone (100 nM for 48 hours), which is expected to have similar effects to betamethasone.

| Gene | Function | Fold Change (Treated vs. Control) |

| SCNN1A (αENaC) | Sodium channel subunit, fluid absorption | ↑ |

| SCNN1B (βENaC) | Sodium channel subunit, fluid absorption | ↑ |

| SCNN1G (γENaC) | Sodium channel subunit, fluid absorption | ↑ |

| ATP1B1 | Na,K-ATPase subunit, ion transport | ↑ |

| SFTPB | Surfactant Protein B | ↑ |

| SFTPC | Surfactant Protein C | ↑ |

| CFTR | Cystic fibrosis transmembrane conductance regulator | ↓ |

Data extrapolated from studies using dexamethasone, a glucocorticoid with a similar mechanism of action.

Experimental Protocol

1. Culture of Lung Organoids:

-

Establish and maintain human lung organoids from pluripotent stem cells (PSCs) or primary lung tissue according to standard protocols.

-

Culture organoids in a basement membrane matrix (e.g., Matrigel) with a suitable lung organoid growth medium.

2. Betamethasone Treatment:

-

Once lung organoids have reached a desirable size and complexity (e.g., after 25-30 days of culture), replace the growth medium with a maturation medium.

-

Maturation Medium: Supplement the basal lung organoid medium with 50-100 nM betamethasone .

-

Culture the organoids in the maturation medium for 48 to 72 hours .

-

Replenish the medium every 24-48 hours.

3. Assessment of Differentiation:

-

Quantitative PCR (qPCR): Analyze the expression of key differentiation markers such as SFTPB, SFTPC, SCNN1A, and AGER (Advanced Glycation End-product specific receptor, a marker for type I alveolar cells).

-

Immunofluorescence Staining: Stain for proteins such as Pro-Surfactant Protein C (pro-SPC) to identify type II alveolar cells and Podoplanin (PDPN) for type I alveolar cells.

-

Functional Assays: Assess functional maturation through assays such as surfactant secretion or fluid transport measurements.

Signaling Pathway and Workflow

The binding of betamethasone to the glucocorticoid receptor (GR) initiates a signaling cascade that involves the modulation of several downstream pathways, including STAT3, which is crucial for alveolar epithelial cell differentiation.[2]

II. Betamethasone-Induced Differentiation of Intestinal Organoids

Application Note

In intestinal organoids, glucocorticoids like betamethasone play a role in promoting epithelial barrier function and cellular maturation. While they can suppress proliferation, they enhance the expression of markers associated with mature intestinal epithelial cell types. This is particularly relevant for modeling intestinal homeostasis and inflammatory diseases.

Quantitative Data

The following table shows representative gene expression changes in human colonic organoids treated with 100 nM dexamethasone for 24 hours, a treatment expected to elicit a similar response to betamethasone.

| Gene | Function | Fold Change (Treated vs. Control) |

| TSC22D3 (GILZ) | Glucocorticoid-induced leucine zipper | ↑ |

| NR5A2 (LRH-1) | Nuclear receptor, steroidogenesis | ↑ |

| NR3C1 (GR) | Glucocorticoid Receptor | ↑ |

| Ki67 | Proliferation marker | ↓ |

| LGR5 | Intestinal stem cell marker | ↓ |

Data is based on studies using dexamethasone.[3]

Experimental Protocol

1. Culture of Intestinal Organoids:

-

Establish and maintain human intestinal organoids from PSCs or primary intestinal crypts in a basement membrane matrix with appropriate growth medium.

2. Betamethasone Treatment:

-

For differentiation, switch the growth medium to a differentiation medium, which typically has reduced levels of Wnt and R-spondin.

-

Supplement the differentiation medium with 100 nM betamethasone .

-

Culture the organoids for 24 to 72 hours .

3. Assessment of Differentiation:

-

qPCR: Analyze the expression of markers for mature intestinal cell lineages, such as ALPI (alkaline phosphatase, intestinal) for enterocytes, MUC2 (mucin 2) for goblet cells, and CHGA (chromogranin A) for enteroendocrine cells. Also, assess proliferation markers like Ki67.

-

Western Blot: Analyze protein levels of differentiation markers and signaling proteins such as phosphorylated STAT1 and components of the MLCK pathway.[4]

-

Immunofluorescence Staining: Visualize the presence and localization of mature cell markers within the organoid structure.

Signaling Pathway and Workflow

Glucocorticoid signaling in intestinal epithelial cells can involve the modulation of pathways such as the Myosin Light Chain Kinase (MLCK) and JAK/STAT pathways, which are important for barrier function and differentiation.

III. Betamethasone-Induced Differentiation of Liver Organoids

Application Note

Betamethasone, often used in combination with other factors like Oncostatin M, is a key component of maturation media for liver organoids. It promotes the differentiation of hepatocyte-like cells, leading to an increase in hepatocyte-specific functions such as albumin secretion and cytochrome P450 activity.

Quantitative Data

The following table indicates expected changes in the expression of key hepatic markers in liver organoids upon treatment with a maturation medium containing a glucocorticoid.

| Gene/Protein | Function | Expected Change |

| ALB (Albumin) | Major plasma protein produced by the liver | ↑ |

| CYP3A4 | Cytochrome P450 enzyme, drug metabolism | ↑ |

| HNF4A | Hepatocyte nuclear factor 4 alpha, key hepatic transcription factor | ↑ |

| AFP (Alpha-fetoprotein) | Fetal liver marker | ↓ |

| CK19 | Cholangiocyte marker | ↓ or unchanged |

Experimental Protocol

1. Culture of Liver Organoids:

-

Generate and expand liver organoids from PSCs or primary liver tissue in a basement membrane matrix using a liver organoid expansion medium.

2. Betamethasone Treatment for Maturation:

-

To induce maturation, replace the expansion medium with a hepatocyte differentiation medium.

-

Hepatocyte Differentiation Medium: Supplement the basal medium with factors such as Oncostatin M (10-50 ng/mL) and 100 nM betamethasone .

-

Culture the organoids in this medium for at least 6-10 days , changing the medium every 2-3 days.

3. Assessment of Differentiation:

-

ELISA: Measure the secretion of albumin into the culture medium.

-

qPCR: Analyze the expression of mature hepatocyte markers (ALB, CYP3A4, TTR) and markers of immature hepatocytes (AFP).

-

Functional Assays: Perform assays to measure cytochrome P450 activity (e.g., P450-Glo™ assays) or glycogen storage (Periodic acid-Schiff staining).

-

Immunofluorescence Staining: Stain for hepatocyte markers such as HNF4α and albumin.

Signaling Pathway and Workflow

In hepatocytes, glucocorticoid receptor signaling can interact with other key hepatic pathways, including the WNT and STAT5 signaling pathways, to regulate differentiation and metabolic function.[5][6]

References

- 1. Minireview: Glucocorticoid Regulation of Lung Development: Lessons Learned From Conditional GR Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lung epithelial tip progenitors integrate glucocorticoid- and STAT3-mediated signals to control progeny fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Direct glucocorticoid receptor–Stat5 interaction in hepatocytes controls body size and maturation-related gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

Application Notes and Protocols: Dose-Response Analysis of Betamethasone in Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic effects are mediated through the glucocorticoid receptor (GR), leading to significant changes in gene expression that quell inflammatory responses.[3][4] Understanding the dose-dependent effects of betamethasone on various human cell lines is critical for elucidating its mechanism of action, identifying optimal therapeutic windows, and developing novel drug applications. These application notes provide a summary of quantitative dose-response data, detailed protocols for key experimental analyses, and visual diagrams of the primary signaling pathway and experimental workflows.

Mechanism of Action: Glucocorticoid Receptor Signaling

Betamethasone, being lipophilic, passively diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) residing in the cytoplasm within a multi-protein complex.[1] This binding event triggers a conformational change, causing the dissociation of heat shock proteins and the translocation of the activated betamethasone-GR complex into the nucleus.[3]

Once in the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This interaction leads to two primary genomic actions:

-

Transactivation: The GR complex recruits co-activators to upregulate the transcription of anti-inflammatory genes, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[1][4]

-

Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1.[2][4] This prevents the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules, thereby suppressing the inflammatory cascade.[1][4]

Quantitative Dose-Response Data

The following tables summarize the dose-dependent effects of betamethasone across various human cell lines as reported in the literature.

Table 1: IC50/EC50 Values of Betamethasone in Human Cell Lines

| Cell Line | Assay | Parameter | Value | Reference |

|---|---|---|---|---|

| THP-1 (Monocytic) | Cytokine Inhibition | LPS-induced TNF-α production | 0.013 µM | [5] |

| THP-1 (Monocytic) | Cytokine Inhibition | LPS-induced IL-6 production | 0.022 µM | [5] |

| Primary Keratinocytes | Cytotoxicity | Inhibition of cell viability | 300 nM | [5] |

| HEK 293T | Reporter Assay | Glucocorticoid Receptor Activation | 3.1 nM (EC50) | [6] |

| Splenocytes | Cell Viability | Inhibition of viability | 2.755 nM (IC50) |[7] |

Table 2: Observed Dose-Dependent Effects of Betamethasone

| Cell Line(s) | Concentration Range | Observed Effect | Reference |

|---|---|---|---|

| NCI-H441, Human Type II Pneumocytes | 10⁻¹⁰ to 10⁻⁷ M | Dose-dependent increase in surfactant protein B mRNA expression. | [8] |

| Human Thymocytes | 0 to 100 nM | Induction of apoptosis and cell death. | [9] |

| Human Dermal Microvascular Endothelial Cells | 10⁻¹⁰ to 10⁻⁵ M | Dose-dependent stimulation of cell proliferation. | [10] |

| CEM C7 T-cells | 0.1 to 1 µM | Induction of apoptosis after 48 hours. |[5] |

Experimental Workflow for Dose-Response Analysis

A typical workflow for assessing the dose-response of betamethasone involves parallel assays to measure its impact on cell viability, gene expression, and protein signaling pathways.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears purple. The amount of formazan produced is directly proportional to the number of viable cells.

Materials and Reagents:

-

Human cell line of interest

-

Complete culture medium

-

Betamethasone stock solution (e.g., in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[11]

-

Treatment: Prepare serial dilutions of betamethasone in culture medium. Remove the old medium from the wells and add 100 µL of the betamethasone dilutions. Include wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.[12]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the % Viability against the log of betamethasone concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)

Principle: qPCR is used to quantify the expression levels of specific target genes that are modulated by betamethasone, such as the upregulated anti-inflammatory gene FKBP5 or the downregulated pro-inflammatory gene IL6.[13][14]

Materials and Reagents:

-

Treated cells from a 6-well plate setup

-

PBS

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Validated primers for target genes (e.g., NR3C1, FKBP5, IL6) and a housekeeping gene (e.g., GAPDH, ACTB)[13][15]

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of betamethasone for the desired time (e.g., 6 or 24 hours).[14]

-

RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.

-

cDNA Synthesis: Quantify the RNA concentration and assess its purity. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

qPCR Reaction: Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and the synthesized cDNA template.[13]

-

Thermal Cycling: Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[15]

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to confirm the specificity of the amplified product.[13]

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold Change = 2⁻ΔΔCt).

Protocol 3: Western Blot Analysis of MAPK Pathway Modulation

Principle: Western blotting can detect changes in the phosphorylation state of key signaling proteins. The anti-inflammatory effects of glucocorticoids can involve the suppression of the MAPK pathway (p38, ERK, JNK). This protocol assesses the ratio of phosphorylated (active) to total protein levels.[16][17]

Materials and Reagents:

-

Treated cells from a 6-well plate setup

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.[18]

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[16]

-

Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with a primary antibody (e.g., anti-phospho-p38) overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL reagent. Visualize the protein bands using an imaging system.[16]

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., anti-total-p38) and a loading control (e.g., anti-GAPDH).[18]

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to perform densitometry on the protein bands.

-

Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band for each treatment condition.

-

Compare the normalized values across different betamethasone concentrations to determine the dose-dependent effect on protein phosphorylation.

References

- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 2. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 3. What is Betamethasone used for? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. The effects of dexamethasone and betamethasone on surfactant protein-B messenger RNA expression in human type II pneumocytes and human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Corticosteroids induce proliferation but do not influence TNF- or IL-1 beta-induced ICAM-1 expression of human dermal microvascular endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. origene.com [origene.com]

- 16. benchchem.com [benchchem.com]

- 17. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. benchchem.com [benchchem.com]

Application of Celestone (Betamethasone) for Studying Gene Regulation via RNA-Seq

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Celestone, the brand name for the synthetic glucocorticoid betamethasone, is a potent anti-inflammatory and immunosuppressive agent. Its therapeutic effects are primarily mediated through the regulation of gene expression. By binding to the intracellular glucocorticoid receptor (GR), this compound modulates the transcription of a wide array of genes, leading to profound changes in cellular function.[1][2] RNA sequencing (RNA-seq) is a powerful technology that enables a comprehensive, unbiased, and quantitative analysis of the entire transcriptome, making it an invaluable tool for elucidating the molecular mechanisms of this compound's action. These application notes provide a detailed overview and protocols for utilizing this compound in conjunction with RNA-seq to study its impact on gene regulation.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound, being a lipophilic molecule, readily diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) residing in the cytoplasm.[1][2] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex. The activated this compound-GR complex then translocates into the nucleus.[1][2]

Once in the nucleus, the complex can modulate gene expression through several mechanisms:

-

Transactivation: The this compound-GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent upregulation of gene transcription.[1]

-

Transrepression: The this compound-GR monomer can interact with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby downregulating the expression of pro-inflammatory genes.[2]

The culmination of these events is a widespread alteration of the transcriptome, which can be effectively captured and quantified using RNA-seq.

Signaling Pathway Diagram

Caption: this compound signaling pathway leading to gene regulation.

Applications in Research and Drug Development

The use of this compound in RNA-seq studies offers valuable insights across various fields:

-

Pharmacodynamics: Understanding the dose-dependent and time-course effects of this compound on the transcriptome of target cells and tissues.

-

Target Identification and Validation: Identifying novel genes and pathways regulated by this compound, which could serve as new therapeutic targets.

-

Biomarker Discovery: Discovering potential biomarkers of this compound efficacy and response to guide personalized medicine approaches.

-

Toxicogenomics: Assessing the off-target effects and potential toxicity of this compound by analyzing its impact on global gene expression.

-

Disease Modeling: Investigating the role of glucocorticoid signaling in various diseases by studying the transcriptomic changes induced by this compound in relevant cellular or animal models.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies using betamethasone in transcriptomic analyses.

Table 1: Differentially Expressed Genes in Fetal Rat Lung Fibroblasts after Betamethasone Treatment

| Gene Symbol | Full Gene Name | Fold Change (Betamethasone vs. Control) | Function |

| Crispld2 | Cysteine-rich secretory protein LCCL domain containing 2 | Increased | Lung development |

| Tgm2 | Transglutaminase 2 | Increased | Extracellular matrix remodeling |

| Per1 | Period circadian regulator 1 | Increased | Circadian rhythm |

| Dusp1 | Dual specificity phosphatase 1 | Increased | MAP kinase signaling |

| Fkbp5 | FK506 binding protein 5 | Increased | Glucocorticoid receptor signaling |

| Sgk1 | Serum/glucocorticoid regulated kinase 1 | Increased | Cell survival |

Source: Data synthesized from studies on fetal rat lung fibroblasts.[3][4]

Table 2: Summary of Transcriptomic Changes in Neural Stem Cells (NSCs) Treated with Betamethasone

| Parameter | Observation |

| Number of Differentially Regulated Genes (Females) | 576 |

| Number of Differentially Regulated Genes (Males) | Not specified |

| Unique Pathways Altered (Females) | 46, including FXR/RXR Activation and Tec Kinase Signaling |

| Unique Pathways Altered (Males) | 33, including Phagosome formation and JAK/STAT signaling |

Source: Data from a study on murine neural stem cells.[5]

Experimental Protocols

This section provides a detailed, generalized protocol for conducting an RNA-seq experiment to study the effects of this compound on gene regulation in a cell culture model.

Experimental Workflow Diagram

Caption: A typical workflow for an RNA-seq experiment.

Protocol: this compound Treatment and RNA-Seq Analysis of Cultured Cells

1. Cell Culture and Treatment

1.1. Cell Seeding: Plate the desired cell line (e.g., A549 human lung adenocarcinoma cells, primary human bronchial epithelial cells) in appropriate culture vessels and media. Grow cells to 70-80% confluency.

1.2. Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours prior to treatment, if compatible with the cell type.

1.3. This compound Preparation: Prepare a stock solution of this compound (betamethasone) in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in culture media to the desired final concentrations. A vehicle control (media with solvent) must be prepared in parallel.

1.4. Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control. Typical concentrations for in vitro studies range from 10 nM to 1 µM. The treatment duration can vary from a few hours to 24 hours or longer, depending on the experimental goals.[5]

2. RNA Extraction

2.1. Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and then lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol or buffer from a commercial RNA extraction kit).

2.2. RNA Purification: Purify total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). This typically involves steps of phase separation, precipitation, washing, and elution.

3. RNA Quality Control

3.1. RNA Integrity: Assess the integrity of the extracted RNA using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is generally recommended for RNA-seq.

3.2. RNA Quantification: Determine the concentration of the RNA samples using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

4. RNA-Seq Library Preparation

4.1. mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using either poly(A) selection or ribosomal RNA (rRNA) depletion.

4.2. Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand and second-strand complementary DNA (cDNA).

4.3. End Repair, A-tailing, and Adapter Ligation: Perform end repair and A-tailing on the cDNA fragments, followed by the ligation of sequencing adapters.

4.4. Library Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity for sequencing.

4.5. Library Quality Control: Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.

5. Sequencing

5.1. Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq, HiSeq). The choice of sequencing depth (number of reads per sample) will depend on the size of the transcriptome and the desired level of sensitivity for detecting differentially expressed genes.

6. Bioinformatic Data Analysis

6.1. Raw Read Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

6.2. Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

6.3. Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

6.4. Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

6.5. Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the this compound-treated and vehicle-treated groups.

6.6. Downstream Analysis: Perform functional enrichment analysis (e.g., Gene Ontology, pathway analysis) on the list of differentially expressed genes to identify the biological processes and pathways affected by this compound treatment.

Conclusion

The combination of this compound treatment and RNA-seq provides a powerful approach to unravel the complex gene regulatory networks modulated by this potent glucocorticoid. The detailed protocols and application notes presented here offer a framework for researchers to design and execute robust experiments, leading to a deeper understanding of this compound's mechanism of action and its therapeutic and potential adverse effects. This knowledge is crucial for the development of more targeted and effective anti-inflammatory and immunosuppressive therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: In Vitro Assays to Measure the Anti-inflammatory Efficacy of Betamethasone

For Researchers, Scientists, and Drug Development Professionals

Introduction